

Application Notes & Protocols: Iron-Vanadium Alloys for Hydrogen Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: iron;vanadium

Cat. No.: B14725944

[Get Quote](#)

Audience: Researchers, scientists, and materials development professionals.

Introduction

Vanadium-based alloys are promising candidates for solid-state hydrogen storage due to their high theoretical hydrogen storage capacity and favorable kinetics.[1][2][3] The addition of iron to vanadium or vanadium-containing alloys can significantly influence the thermodynamic and kinetic properties of hydrogen absorption and desorption.[4] Iron, being a relatively inexpensive element, can also reduce the overall cost of the material.[4] These application notes provide an overview of the characteristics of iron-vanadium (FeV) based systems for hydrogen storage, along with detailed protocols for their synthesis, activation, and characterization.

Vanadium and its alloys typically form body-centered cubic (BCC) structures that can absorb large amounts of hydrogen, forming metal hydrides.[1] The process involves the dissociation of hydrogen molecules on the alloy surface, followed by the diffusion of hydrogen atoms into the interstitial sites of the metal lattice.[5][6] This process is reversible, allowing for the storage and release of hydrogen.

The key performance indicators for hydrogen storage materials include:

- Gravimetric and Volumetric Hydrogen Density: The amount of hydrogen stored per unit mass or volume of the material.

- Thermodynamics: The enthalpy (ΔH) and entropy (ΔS) of hydride formation, which determine the equilibrium pressures and temperatures for hydrogen absorption and desorption.[7][8]
- Kinetics: The rates of hydrogen absorption and desorption.[5][9]
- Cyclic Stability: The ability to maintain hydrogen storage capacity over repeated absorption/desorption cycles.
- Activation: The initial treatment required to enable the material to absorb hydrogen.[10][11]

FeV-based systems are being investigated to optimize these parameters for practical applications, such as stationary and mobile hydrogen storage.[2][12]

Data Presentation: Hydrogen Storage Properties of FeV-based Alloys

The following tables summarize the key quantitative data for various FeV and related alloys.

Table 1: Hydrogen Storage Capacity of Vanadium-based Alloys

Alloy Composition	Maximum Hydrogen Capacity (wt%)	Temperature (°C)	Pressure (bar)	Reference
Pure Vanadium	~4.0	Room Temperature	>10	[2]
$(\text{Ti}_{0.7}\text{V}_{0.3})_{0.9}\text{Fe}_{0.1}$	3.2	Room Temperature	20	[4]
$\text{TiV}_2\text{ZrCrMnFeNi}$	1.6	30	35	[13]
V-Fe (general)	~1.9 (reversible)	40	Varies	[14]

Table 2: Thermodynamic Properties of Selected Metal Hydrides

Hydride System	Enthalpy of Formation (ΔH) (kJ/mol H ₂)	Entropy of Formation (ΔS) (J/mol·K H ₂)	Notes	Reference
FeTiH ₂	-28 to -35	-	Two-step reaction	[15]
Pure Vanadium Hydride (β-phase)	High stability	-	Makes desorption difficult	[2][16]
Iron Hydride (FeH)	+7.9	52.25	Positive enthalpy indicates instability	
(Ti _{0.7} V _{0.3}) _{1-z} Fe _z	Decreases with increasing Fe content	-	Increasing Fe content lowers desorption temperature	[4]

Experimental Protocols

Protocol 1: Synthesis of FeV Alloys by Arc Melting

This protocol describes the synthesis of FeV alloys using a standard laboratory arc furnace.

Materials:

- High-purity vanadium (e.g., 99.7% sheet or powder)[4]
- High-purity iron (e.g., 99.5% powder)[4]
- Titanium getter material
- Argon gas (high purity)

Equipment:

- Arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth
- High-vacuum pump
- Balance

Procedure:

- Weigh the desired amounts of vanadium and iron to achieve the target alloy composition.
- Place the raw materials and a piece of titanium getter on the copper hearth of the arc furnace.
- Evacuate the furnace chamber to a high vacuum (e.g., $< 10^{-4}$ mbar).
- Backfill the chamber with high-purity argon gas to a pressure of approximately 0.5-0.8 bar.
- Melt the titanium getter first to remove any residual oxygen in the chamber.
- Melt the vanadium and iron mixture by striking an arc between the electrode and the material.
- To ensure homogeneity, re-melt the resulting alloy button multiple times (e.g., 5 times), flipping the button between each melting step.[4][13]
- Allow the alloy to cool under the argon atmosphere.
- The resulting alloy button can be crushed into smaller pieces or milled into a powder for subsequent characterization and hydrogenation.

Protocol 2: Activation of FeV Alloys

Activation is a critical step to enable hydrogen absorption by removing surface oxide layers and creating fresh, catalytically active surfaces.[10]

Materials:

- Synthesized FeV alloy (as-cast or powdered)

- High-purity hydrogen gas

Equipment:

- Sieverts-type apparatus or a similar gas reaction controller[4]
- Sample holder capable of withstanding high temperatures and pressures
- Vacuum pump
- Furnace or heating element for the sample holder

Procedure:

- Load a known mass of the FeV alloy into the sample holder.
- Connect the sample holder to the Sieverts apparatus and ensure a leak-tight seal.
- Heat the sample to a high temperature (e.g., 350-400 °C) under a dynamic vacuum for several hours to remove surface contaminants and adsorbed gases.[4][11]
- Cool the sample to the desired activation temperature (e.g., 350 °C).[4]
- Introduce a high pressure of hydrogen gas (e.g., 20 bar) into the sample holder.[4]
- Maintain the temperature and pressure for a set duration or until hydrogen absorption begins, as indicated by a pressure drop in the system.
- Evacuate the hydrogen from the sample holder while maintaining the high temperature.
- Repeat the hydrogen exposure and evacuation cycles (e.g., 2-3 times) to complete the activation process.[4]
- After the final cycle, the sample can be cooled to room temperature under a hydrogen atmosphere for subsequent experiments.

Protocol 3: Measurement of Pressure-Composition-Temperature (PCT) Isotherms

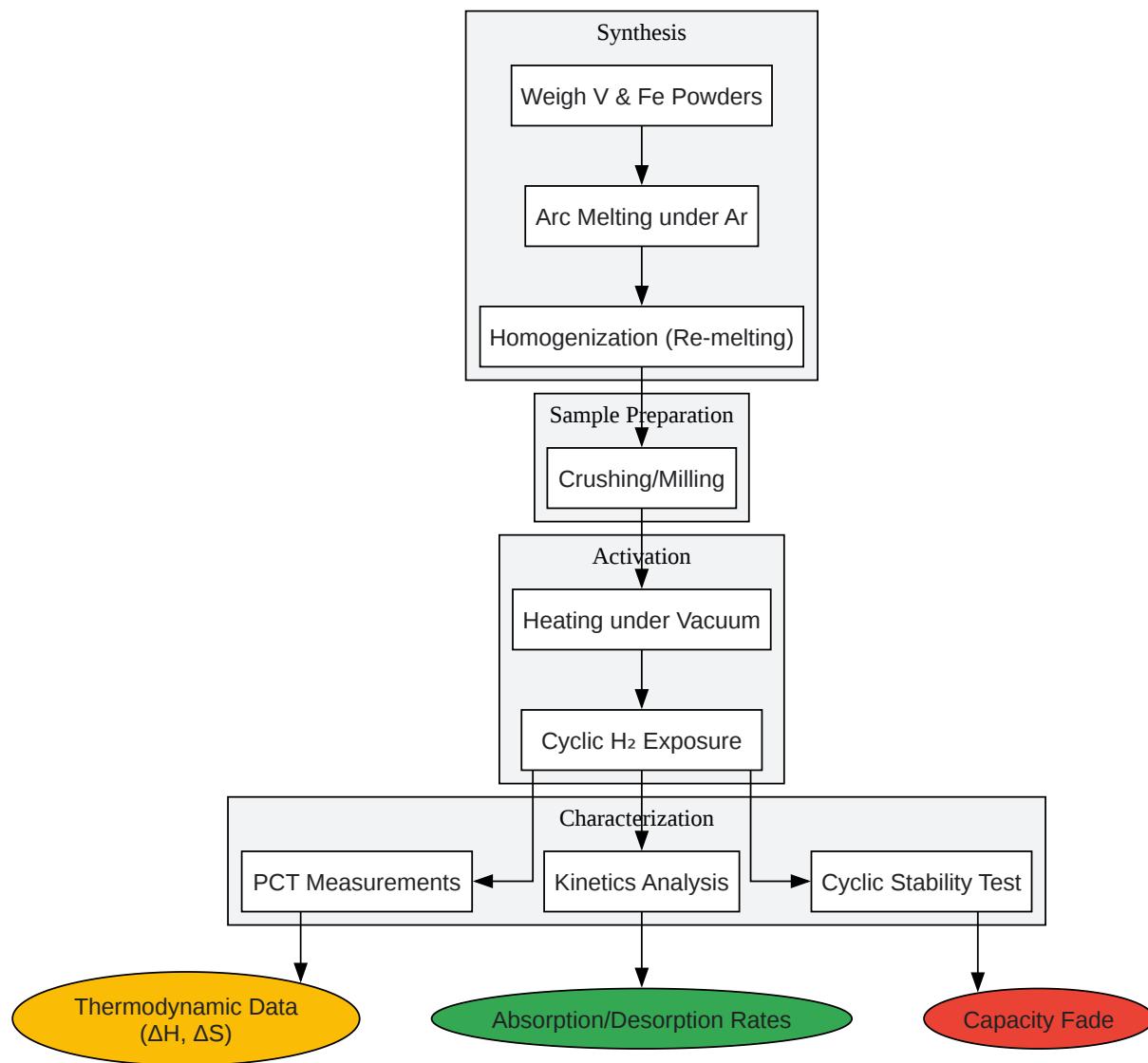
PCT isotherms are fundamental for characterizing the thermodynamic properties of hydrogen storage materials.[7][8]

Materials:

- Activated FeV alloy powder
- High-purity hydrogen gas

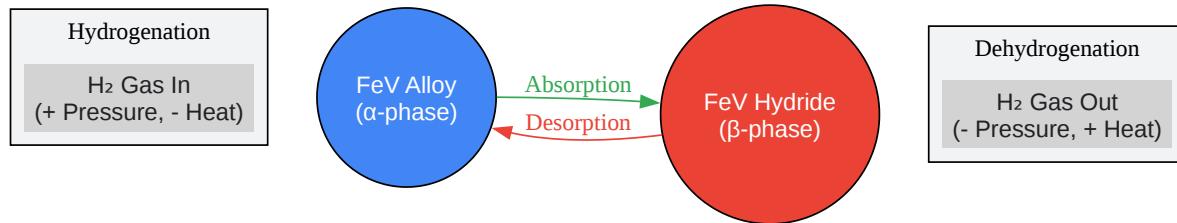
Equipment:

- Sieverts-type apparatus
- Thermostatically controlled bath or furnace for the sample holder
- Pressure transducers
- Calibrated gas reservoir


Procedure:

- Load the activated FeV alloy into the sample holder of the Sieverts apparatus.
- Evacuate the sample holder at an elevated temperature to desorb any stored hydrogen.
- Set the sample holder to the desired constant temperature for the isotherm measurement (e.g., 40 °C).
- Introduce a small, known amount of hydrogen gas from the calibrated reservoir into the sample chamber.
- Allow the system to reach thermal and pressure equilibrium. The pressure drop corresponds to the amount of hydrogen absorbed by the sample.
- Calculate the hydrogen concentration in the alloy (e.g., in wt% or as a hydrogen-to-metal atomic ratio, H/M).

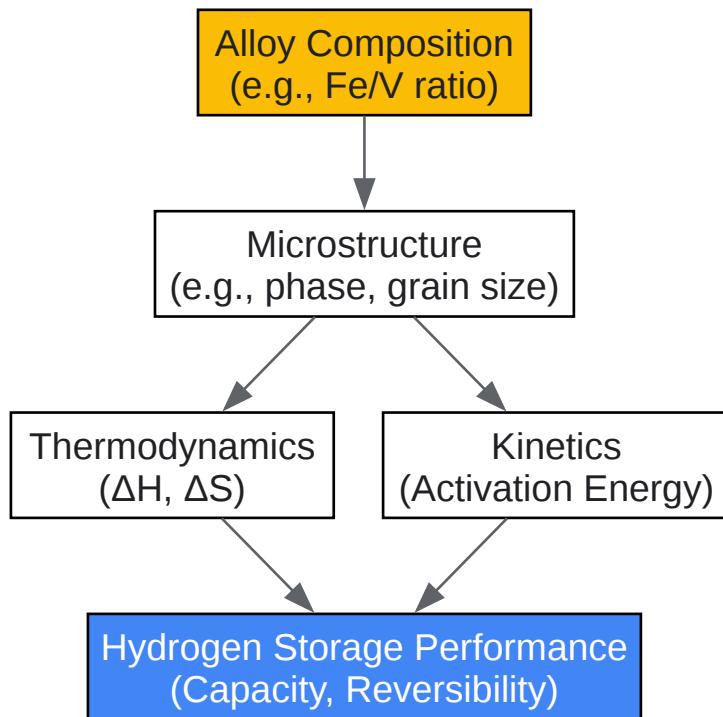
- Repeat steps 4-6, incrementally adding hydrogen to obtain the absorption isotherm until the sample is saturated.
- To measure the desorption isotherm, incrementally remove known amounts of hydrogen from the sample chamber and record the equilibrium pressure at each step.
- Plot the equilibrium hydrogen pressure (log scale) against the hydrogen concentration to obtain the PCT curve.


Visualizations

Experimental Workflow for FeV Hydrogen Storage Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization of FeV hydrogen storage alloys.


Hydrogen Absorption/Desorption Cycle in FeV Alloys

[Click to download full resolution via product page](#)

Caption: Reversible hydrogen absorption and desorption cycle in FeV alloys.

Relationship Between Alloying and Hydrogen Storage Properties

[Click to download full resolution via product page](#)

Caption: Influence of alloy composition on hydrogen storage properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sylzyhg.com [sylzyhg.com]
- 2. Development of vanadium based hydrogen storage material: A review [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 6. scispace.com [scispace.com]
- 7. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Kinetics of the hydrogen absorption and desorption processes of hydrogen storage alloys: A review [ijmmm.ustb.edu.cn]
- 10. air.uniud.it [air.uniud.it]
- 11. Activation and Disproportionation of Zr2Fe Alloy as Hydrogen Storage Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nanotrun.com [nanotrun.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Iron-Vanadium Alloys for Hydrogen Storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14725944#iron-vanadium-in-hydrogen-storage-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com